ルシデニック酸A

概要

説明

科学的研究の応用

Chemistry: Lucidenic acid A serves as a valuable lead compound for the synthesis of new triterpenoid derivatives with improved pharmacological properties.

Biology: It is used to study the biological pathways involved in its anti-cancer, anti-inflammatory, and antioxidant activities.

Medicine: Lucidenic acid A is being investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and viral infections.

作用機序

Lucidenic acid A exerts its effects through various molecular targets and pathways:

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

The most widely studied pharmacological effect of Lucidenic Acid A is its anti-cancer effect. Lucidenic Acid A can induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . The nature of these interactions involves specific binding to cancer cells, leading to their death .

Cellular Effects

Lucidenic Acid A has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to induce apoptosis in cancer cells, thereby inhibiting their proliferation .

Molecular Mechanism

At the molecular level, Lucidenic Acid A exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It specifically targets cancer cells, leading to their death, while having no significant effect on the viability of normal peripheral blood lymphocytes .

Temporal Effects in Laboratory Settings

The effects of Lucidenic Acid A have been observed over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

Lucidenic Acid A is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Lucidenic Acid A within cells and tissues are areas of active research. It is believed to interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Lucidenic Acid A and its effects on activity or function are still being studied. It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

Lucidenic acid A is primarily isolated from Ganoderma lucidum through extraction and purification processes. The extraction typically involves using solvents such as ethanol or methanol to obtain the crude extract, followed by chromatographic techniques like high-performance liquid chromatography (HPLC) to purify the compound .

Industrial Production Methods

Industrial production of lucidenic acid A is still in its nascent stages. Current methods focus on optimizing the cultivation conditions of Ganoderma lucidum to enhance the yield of lucidenic acids. Techniques such as submerged fermentation and solid-state fermentation are being explored to increase production efficiency .

化学反応の分析

Types of Reactions

Lucidenic acid A undergoes various chemical reactions, including:

Oxidation: Lucidenic acid A can be oxidized to form different derivatives with potential pharmacological activities.

Reduction: Reduction reactions can modify the functional groups in lucidenic acid A, altering its biological properties.

Substitution: Substitution reactions can introduce new functional groups into the lucidenic acid A molecule, potentially enhancing its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions are various lucidenic acid derivatives, each with unique pharmacological properties. These derivatives are often studied for their enhanced biological activities compared to the parent compound .

類似化合物との比較

Lucidenic acid A is part of a larger family of lucidenic acids, including lucidenic acids B, C, D, E, F, and N. Each of these compounds has unique structural features and pharmacological properties:

Lucidenic Acid B: Known for its potent anti-cancer activity through apoptosis induction.

Lucidenic Acid E: Exhibits strong anti-inflammatory and antioxidant activities.

Lucidenic Acid N: Synergizes with doxorubicin to enhance its anti-cancer effects.

Lucidenic acid A stands out due to its broad spectrum of biological activities and its potential as a lead compound for drug development.

特性

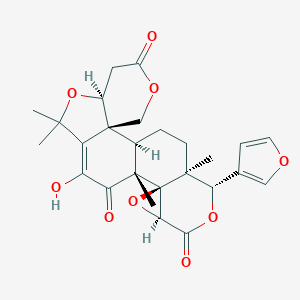

IUPAC Name |

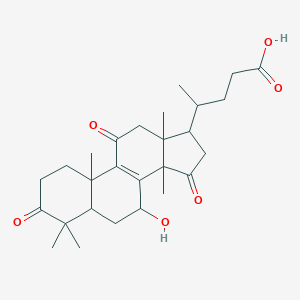

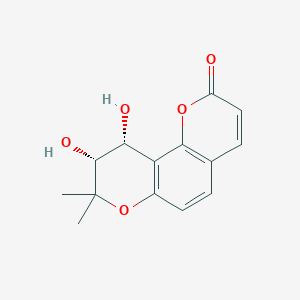

4-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,28H,7-13H2,1-6H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIPQDKLXQHEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lucidenic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

95311-94-7 | |

| Record name | Lucidenic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 195 °C | |

| Record name | Lucidenic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B191704.png)